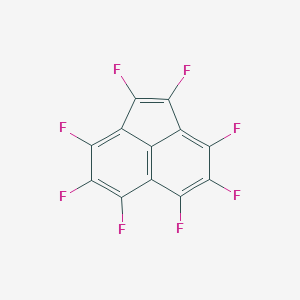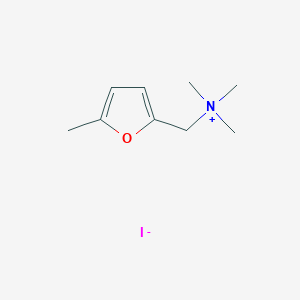
Acenaphthylene, octafluoro-
Descripción general
Descripción
Acenaphthylene, octafluoro- is a fluorinated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound has the molecular formula C₁₂F₈ and a molecular weight of 296.1156 g/mol . It is characterized by the presence of eight fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart.
Métodos De Preparación
The synthesis of acenaphthylene, octafluoro- typically involves the fluorination of acenaphthylene. One common method is the direct fluorination using elemental fluorine (F₂) in the presence of a catalyst such as cobalt trifluoride (CoF₃). The reaction is carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound .
Industrial production methods for acenaphthylene, octafluoro- are not extensively documented, but they likely involve similar fluorination techniques with optimizations for large-scale production, such as continuous flow reactors and advanced purification processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Acenaphthylene, octafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert acenaphthylene, octafluoro- to its corresponding dihydro or tetrahydro derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the acenaphthylene framework.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields acenaphthylene quinone, while reduction with sodium borohydride produces dihydroacenaphthylene derivatives.
Aplicaciones Científicas De Investigación
Acenaphthylene, octafluoro- has several applications in scientific research:
Organic Electronics: The compound is used as a building block for organic semiconductors due to its unique electronic properties imparted by the fluorine atoms.
Material Science: The compound’s stability and electronic properties make it suitable for the development of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of acenaphthylene, octafluoro- in its various applications is primarily related to its electronic structure. The presence of fluorine atoms increases the electron-withdrawing capacity of the molecule, which can stabilize negative charges and enhance the reactivity of the compound in electrophilic and nucleophilic reactions .
In organic electronics, the compound’s ability to delocalize electrons across its conjugated system makes it an effective component in semiconducting materials. In catalysis, the fluorine atoms can influence the electronic environment of the metal center, improving catalytic efficiency and selectivity .
Comparación Con Compuestos Similares
Acenaphthylene, octafluoro- can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as perfluoronaphthalene and perfluorophenanthrene. These compounds share similar electronic properties due to the presence of multiple fluorine atoms, but they differ in their structural frameworks and specific applications .
Perfluoronaphthalene: Similar in electronic properties but has a simpler two-ring structure compared to the three-ring structure of acenaphthylene, octafluoro-.
Perfluorophenanthrene: Contains three fused benzene rings like acenaphthylene, octafluoro-, but with a different arrangement, leading to variations in reactivity and applications.
The uniqueness of acenaphthylene, octafluoro- lies in its specific arrangement of fluorine atoms and the resulting electronic properties, which make it particularly valuable in the fields of organic electronics and catalysis .
Propiedades
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F8/c13-5-2-1-3(6(5)14)8(16)12(20)10(18)4(1)9(17)11(19)7(2)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVATEMCZVQLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C(=C(C(=C1C(=C(C2=C(C(=C3F)F)F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165894 | |
| Record name | Acenaphthylene, octafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554-93-4 | |
| Record name | Acenaphthylene, octafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001554934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenaphthylene, octafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)











